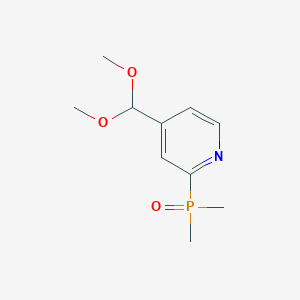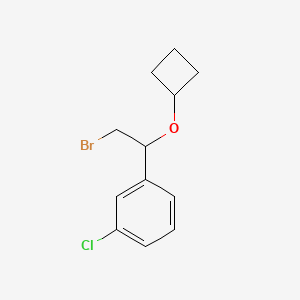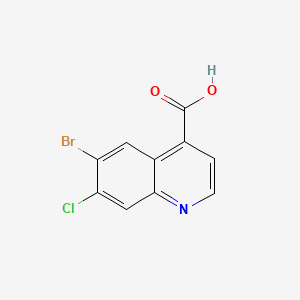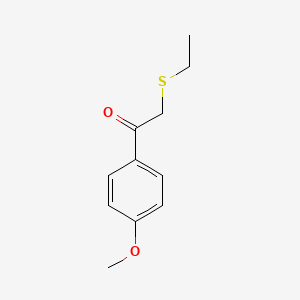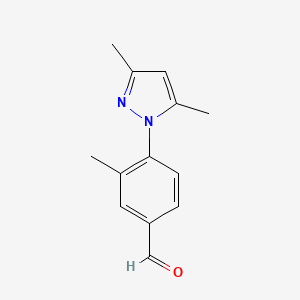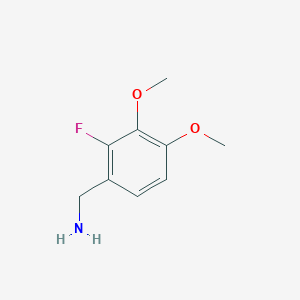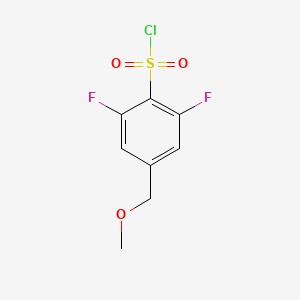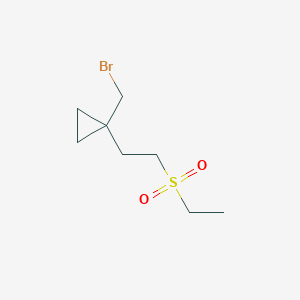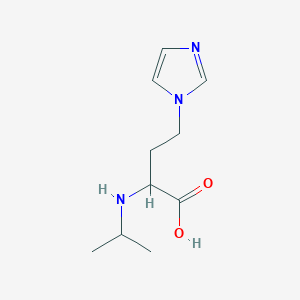![molecular formula C7H10F2O B13635712 {2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)
{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,2-Difluorobicyclo[310]hexan-1-yl}methanol is a chemical compound with the molecular formula C7H10F2O It is a bicyclic structure featuring two fluorine atoms and a hydroxyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol typically involves the use of difluorocyclopropenes and cyclopropylanilines. A common method is the (3 + 2) annulation reaction, which can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . This method provides good yields for a broad range of derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexan-2-one: A related compound with a ketone functional group.
Bicyclo[2.1.1]hexane: Another bicyclic structure with different ring sizes and substitution patterns.
2,2-Difluorocyclopropane: A simpler fluorinated compound with a three-membered ring.
Uniqueness
{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol is unique due to its combination of a bicyclic structure, fluorine atoms, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H10F2O |
|---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
(2,2-difluoro-1-bicyclo[3.1.0]hexanyl)methanol |
InChI |
InChI=1S/C7H10F2O/c8-7(9)2-1-5-3-6(5,7)4-10/h5,10H,1-4H2 |
InChI Key |
HPMUAPGJCSBQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1C2)CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13635635.png)
